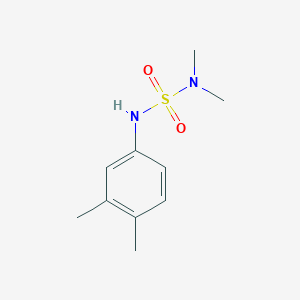
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione, also known as DBD, is a synthetic indole derivative that has gained attention in scientific research due to its potential applications in various fields. DBD is a heterocyclic compound that has been synthesized using various methods, and its mechanism of action has been studied to understand its biological effects.
作用機序
The mechanism of action of 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione is not fully understood, but it has been suggested that it acts by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. In OLEDs and OPV devices, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione acts as a hole-transport material by facilitating the movement of positive charge carriers. In MOFs and COFs, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione acts as a building block for the synthesis of porous materials with specific properties.
Biochemical and Physiological Effects:
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been found to exhibit both biochemical and physiological effects. In cancer cells, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione induces apoptosis by activating caspase-3 and caspase-9, which are involved in the cleavage of cellular proteins and DNA fragmentation. In OLEDs and OPV devices, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione enhances device performance by improving charge carrier transport. In MOFs and COFs, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione contributes to the unique properties of these materials such as high surface area and tunable pore size.
実験室実験の利点と制限
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione has several advantages for use in lab experiments, including its synthetic accessibility, high yield, and potential applications in various fields. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione, including the development of new synthetic methods to improve yield and purity, the investigation of its potential applications in other fields such as catalysis and sensing, and the study of its mechanism of action at the molecular level. Additionally, the use of 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione in combination with other compounds for cancer treatment could be explored to improve its therapeutic efficacy.
合成法
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione can be synthesized using several methods, including the reaction of indole-3-carboxaldehyde with 1,3-cyclohexanedione in the presence of acetic acid. Another method involves the reaction of indole-3-carboxaldehyde with 2-nitrobenzaldehyde in the presence of sodium borohydride. The yield of 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione can be improved by optimizing reaction conditions such as temperature, solvent, and catalyst.
科学的研究の応用
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been studied for its potential applications in various scientific fields, including cancer research, organic electronics, and materials science. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In organic electronics, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In materials science, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
特性
IUPAC Name |
3-(2-hydroxy-1,5-dimethylindol-3-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-10-7-8-14-12(9-10)16(18(22)20(14)2)15-11-5-3-4-6-13(11)19-17(15)21/h3-9,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDGEFZLFDXGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=C4C=CC=CC4=NC3=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5819163.png)


![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)


![1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5819216.png)
![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5819232.png)
![ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate](/img/structure/B5819239.png)

